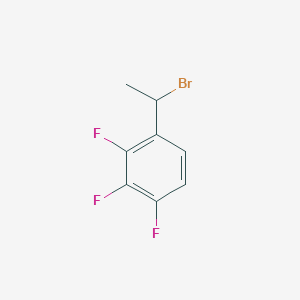

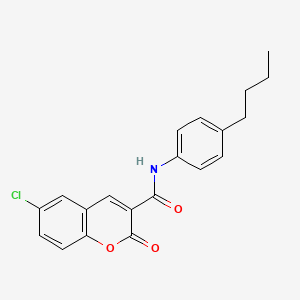

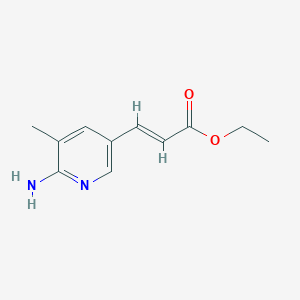

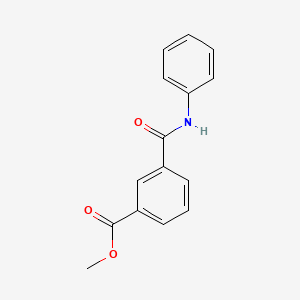

![molecular formula C6H4F3NO2S B3001916 2-[2-(三氟甲基)-1,3-噻唑-5-基]乙酸 CAS No. 1697423-28-1](/img/structure/B3001916.png)

2-[2-(三氟甲基)-1,3-噻唑-5-基]乙酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

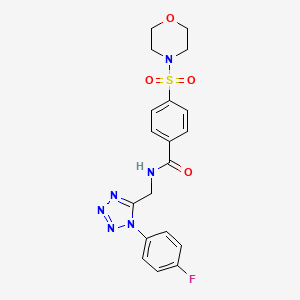

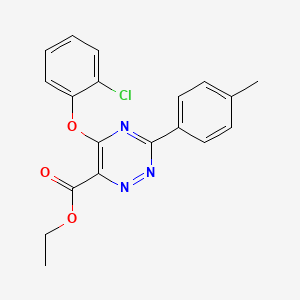

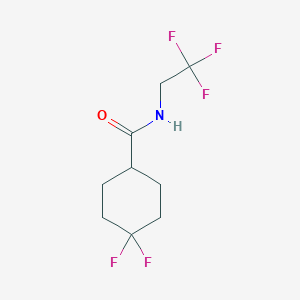

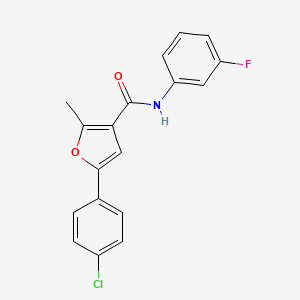

The compound of interest, 2-[2-(Trifluoromethyl)-1,3-thiazol-5-yl]acetic acid, is a derivative of thiazole acetic acid, which is a core structure in various chemical entities with potential biological activities. Thiazole derivatives are known for their antimicrobial properties and have been evaluated against several strains of microbes . Additionally, thiazole acetic acid derivatives have shown interesting biological properties, including antitubercular, antidepressant, and antimetastatic activities . The presence of a trifluoromethyl group in the compound could potentially enhance these properties due to the electron-withdrawing nature of the trifluoromethyl group, which can affect the molecule's reactivity and binding affinity to biological targets.

Synthesis Analysis

The synthesis of related thiazole acetic acid derivatives often involves multistep reactions starting from simple precursors. For instance, the synthesis of 2-(5-amino-1,2,4-thiadiazol-3-yl)-2-alkoxyimino acetic acid, a compound with a similar thiazole core, involves a sequence of oximation, alkylation, aminolysis, bromination, cyclization, and hydrolysis . The condensation of 2-amino-1,3-thiazole salts with trifluoroacetylacetone in acetic acid has been reported to yield thiazolo[3,2-a]pyrimidinium salts, indicating the potential for acetic acid to act as a catalyst or solvent in the synthesis of thiazole derivatives .

Molecular Structure Analysis

The molecular structure of thiazole derivatives is often confirmed using spectroscopic methods such as infrared (IR), nuclear magnetic resonance (NMR), and mass spectrometry, as well as X-ray crystallography . The stereochemistry of these compounds can be crucial for their biological activity, and X-ray crystallography provides an unambiguous determination of their three-dimensional structure. The presence of the trifluoromethyl group in the compound of interest would likely influence the molecular geometry and electronic distribution, which could be studied using Density Functional Theory (DFT) calculations .

Chemical Reactions Analysis

Thiazole acetic acid derivatives can participate in various chemical reactions, including cyclization and condensation, which are often used in their synthesis . The reactivity of these compounds can be influenced by the substituents on the thiazole ring. For example, the presence of an amino group can facilitate cyclization reactions, while the acetic acid moiety can undergo condensation reactions . The trifluoromethyl group in the compound of interest is likely to affect the chemical reactivity, potentially leading to selective reactions due to its strong electron-withdrawing effect.

Physical and Chemical Properties Analysis

The physical and chemical properties of thiazole acetic acid derivatives, such as solubility, melting point, and acidity, can be influenced by their molecular structure. The acidity constants (Ka) of thiazole derivatives have been determined experimentally and theoretically, which is important for understanding their behavior in biological systems . Theoretical studies, including DFT calculations, can provide insights into the charge density distribution, dipole moment, and extent of distortion from regular geometry, which are all relevant for predicting the physical and chemical properties of these compounds .

科学研究应用

合成与物理化学性质

2-[2-(三氟甲基)-1,3-噻唑-5-基]乙酸衍生物已被合成并研究其物理和化学性质。Salionov (2015) 的一项研究探索了该化合物的衍生物的合成和急性毒性,通过元素分析和光谱证实了它们的结构,并将它们归类为实际无毒或低毒 (Salionov, 2015)。

发光特性

已研究了与 2-[2-(三氟甲基)-1,3-噻唑-5-基]乙酸相关的化合物的发光特性。Grummt 等人。(2007) 研究了取代化合物的荧光,由于其高荧光量子产率和大斯托克斯位移,发现了在金属传感和激光染料中的应用 (Grummt et al., 2007)。

复杂结构的合成

包含 2-[2-(三氟甲基)-1,3-噻唑-5-基]乙酸的复杂结构的合成一直是一个重点领域。Shulga 等人。(2021) 展示了噻唑鎓高氯酸盐及其苯并类似物的合成,探索了在不同领域的潜在应用 (Shulga et al., 2021)。

抗菌和抗真菌活性

2-[2-(三氟甲基)-1,3-噻唑-5-基]乙酸的衍生物已被评估其抗菌和抗真菌活性。Doležel 等人。(2009) 制备了罗丹宁乙酸衍生物,分析了它们的抗真菌作用,并确定了作为抗真菌化合物的潜在应用 (Doležel et al., 2009)。

生物活性化合物的合成

该化合物已用于合成具有潜在药用价值的生物活性化合物。Shirai 等人。(2013) 设计了噻唑基乙酸衍生物并筛选了它们的抗菌活性,表明它们在化妆品和洗涤剂中作为杀菌剂的潜力 (Shirai et al., 2013)。

作用机制

Target of Action

Thiazole derivatives have been found to exhibit diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .

Mode of Action

Thiazole derivatives have been shown to interact with various biological targets, leading to changes in cellular processes . For instance, some thiazole derivatives have been found to enhance AMPK phosphorylation by upstream kinase LKB1 and protect the AMPK complex against dephosphorylation by PP2C .

Biochemical Pathways

Thiazole derivatives have been found to influence a variety of biochemical pathways, depending on their specific targets .

Pharmacokinetics

A compound known as activator-3, which is a 2-[2-(4-(trifluoromethyl) phenylamino)thiazol-4-yl]acetic acid and an amp mimetic, has been shown to display good pharmacokinetic profile in rat blood plasma with minimal brain penetration property .

Result of Action

Thiazole derivatives have been found to exhibit a variety of effects at the molecular and cellular level, depending on their specific targets .

安全和危害

未来方向

Thiazoles have been found to have diverse biological activities and have been used in the development of new compounds related to this scaffold to act as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules with lesser side effects . This suggests that “2-[2-(Trifluoromethyl)-1,3-thiazol-5-yl]acetic acid” and similar compounds may have potential applications in the development of new drugs and treatments.

属性

IUPAC Name |

2-[2-(trifluoromethyl)-1,3-thiazol-5-yl]acetic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4F3NO2S/c7-6(8,9)5-10-2-3(13-5)1-4(11)12/h2H,1H2,(H,11,12) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CIOMOXXJBRIEHS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(SC(=N1)C(F)(F)F)CC(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4F3NO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-[Chloro(difluoro)methyl]-8-nitro[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B3001834.png)

![3-[(3,6-dichloropyridin-2-yl)formamido]-N-methylpropanamide](/img/structure/B3001838.png)

![N-(2-(pyridin-4-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B3001843.png)

![[4-(benzylthio)-2-(4-ethylphenyl)-9-methyl-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-6-yl]methanol](/img/structure/B3001845.png)

![N-[2-(4-fluorophenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]furan-2-carboxamide](/img/structure/B3001847.png)